IA-Alkyne

Quantitative Chemoproteomics isoTOP-ABPP Cysteine Reactivity

IA-Alkyne (N-5-Hexyn-1-yl-2-iodoacetamide, CAS 930800-38-7) is the industry-standard, broad-spectrum cysteine-reactive probe for activity-based protein profiling (ABPP). Researchers requiring validated, quantitative cysteine-reactivity data face a critical limitation: alternative probes sample different cysteine subpopulations, making results incomparable without this benchmark. IA-Alkyne solves this with its validated C6 linker, enabling deep proteome coverage (≈992 cysteines/experiment). Key procurement advantages: • Serves as the essential reference standard for evaluating novel covalent inhibitors and scout fragments (KB02yne, KB05yne). • Isotopically labeled pairs (light/heavy) enable quantitative profiling in primary tissues and clinical biopsies where SILAC is infeasible. • Validated in isoDTB-ABPP workflows for direct target-occupancy quantification of covalent drug candidates.

Molecular Formula C8H12INO
Molecular Weight 265.09 g/mol
Cat. No. B608029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIA-Alkyne
SynonymsIA-alkyne;  IA alkyne;  IAalkyne
Molecular FormulaC8H12INO
Molecular Weight265.09 g/mol
Structural Identifiers
SMILESC#CCCCCNC(=O)CI
InChIInChI=1S/C8H12INO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11)
InChIKeyYCRUVTMZPHEOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IA-Alkyne Procurement Guide for Cysteine Profiling


IA-Alkyne (N-5-Hexyn-1-yl-2-iodoacetamide, CAS: 930800-38-7) is a bifunctional, thiol-reactive activity-based probe (ABP) widely deployed in chemical proteomics for covalent labeling of reactive cysteine residues [1]. The compound integrates an iodoacetamide warhead for selective cysteine alkylation with a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC)-based conjugation of fluorophores or affinity tags, enabling both gel-based visualization and mass spectrometry-based proteome-wide identification of functional cysteines . IA-Alkyne also activates TRPA1/TRPC channels via covalent cysteine modification, providing an orthogonal pharmacological application in ion channel research [2].

Why IA-Alkyne Outperforms Generic Probes


Cysteine-reactive alkyne probes are not functionally interchangeable due to fundamental differences in warhead electrophilicity, linker spacer length, and resultant proteome coverage profiles [1]. IA-Alkyne (C6 linker) and its shorter C3 analog (IAM-alkyne-C3) sample distinct subpopulations of the cysteineome, with the extended hexynyl spacer of IA-Alkyne conferring differential accessibility to buried or sterically constrained cysteines . Moreover, IA-Alkyne serves as the industry-standard reference probe in isoTOP-ABPP and isoDTB-ABPP workflows for which extensive comparative datasets exist; substituting an unvalidated analog without prior benchmarking against IA-Alkyne compromises the interpretability of quantitative cysteine-reactivity profiling experiments [2].

IA-Alkyne Comparative Performance Evidence


SILAC-Free Quantitative Cysteine Profiling

IA-Alkyne was successfully derivatized into IA-light and IA-heavy isotopically labeled probe pairs, enabling quantitative cysteine-reactivity profiling in proteome samples that are not amenable to SILAC metabolic labeling [1]. When applied to a complex proteome, IA-light treatment generated mass spectrometry identification of 992 cysteine residues, establishing a robust baseline coverage metric for this probe chemistry [1].

Quantitative Chemoproteomics isoTOP-ABPP Cysteine Reactivity

Linker Length and Cysteine Sampling Differences

IA-Alkyne (C6 hexynyl linker, CAS: 930800-38-7) and IAM-alkyne-C3 (C3 propynyl linker) represent structurally distinct iodoacetamide-alkyne probes with different alkyne spacer lengths . The extended hexynyl spacer of IA-Alkyne confers greater accessibility to cysteine residues situated within sterically constrained protein microenvironments, including enzyme active site clefts and protein-protein interaction interfaces, while the shorter C3 linker exhibits preferential labeling of surface-exposed thiols .

Cysteinomics Probe Design Linker Optimization

Gold Standard Reference for Scout Fragment Probes

In systematic chemoproteomic comparisons, IA-Alkyne served as the reference benchmark against which scout fragment alkyne probes KB02yne and KB05yne were evaluated for proteome-wide reactivity [1]. Protein reactivity was quantified via R values (ratio of labeling intensity at 100 μM versus 10 μM probe concentration) in H460 cell lysates [1]. IA-Alkyne exhibited a distinct reactivity profile, with certain proteins (e.g., DUS2L, CDK2AIP, REEP5) showing differential hyperreactivity patterns between IA-Alkyne and the scout probes, demonstrating that IA-Alkyne samples a unique subset of the cysteineome not fully captured by structurally distinct alkyne electrophiles [1].

Covalent Fragment Discovery Ligandability Mapping Scout Probes

Coverage vs. Next-Generation Cysteine Probes

Comparative studies between IA-Alkyne (IAA) and next-generation cysteine-reactive probes reveal both quantitative and qualitative differences in cysteine coverage. NAIA-5 demonstrates identification of more ligandable cysteines than IAA in HepG2 cell lysate experiments, capturing a unique pool of cysteines not previously profiled by any reported cysteine probe [1]. Similarly, the acrylophenone probe CAPA was successfully implemented as a high-reactivity cysteine-selective chemical probe in ABPP experiments, with IA-Alkyne serving as the conventional comparator [2]. Independent assessment notes that IA-Alkyne exhibits only fair reaction kinetics and selectivity, with high cellular toxicity and low biostability limiting its full potential [3].

Chemoproteomics Probe Comparison Ligandable Cysteine Expansion

isoDTB-ABPP Cysteine Target Engagement

IA-Alkyne has been validated in isotopically labeled desthiobiotin-azide ABPP (isoDTB-ABPP) workflows for quantitative mapping of cysteine engagement by covalent ligands [1]. In a proteome-wide interaction mapping study of the fumarate-derived covalent handle EST1027, C33A cervical cancer cell lysates were labeled with IA-Alkyne at 200 μM for 1 hour, followed by CuAAC conjugation of isotopic desthiobiotin tags [1]. This workflow enabled the identification of probe-modified cysteines exhibiting control/treatment ratios >2 (p < 0.05), including the specific engagement of RNF126 C32 [1].

isoDTB-ABPP Target Engagement Covalent Inhibitor Profiling

TRPA1/TRPC Activation via Cysteine Modification

IA-Alkyne covalently modifies critical cysteine residues in TRPA1 and TRPC channels, functioning as an agonist through thiol-reactive covalent modification rather than reversible ligand binding [1]. In vitro, IA-Alkyne demonstrates cysteine reactivity at concentrations of 2.5-10 μM with 1-hour incubation in HeLa cell lysates, as assessed by SDS-PAGE analysis following CuAAC conjugation with rhodamine-azide . This concentration range provides a quantitative benchmark for TRP channel studies and respiratory infection research applications.

TRP Channels Covalent Agonist Respiratory Infection

IA-Alkyne Key Applications


Profiling in Non-SILAC Samples

IA-Alkyne isotopically labeled probe pairs (IA-light/IA-heavy) enable quantitative cysteine-reactivity profiling in proteome samples where SILAC metabolic labeling is infeasible, including primary tissues, clinical biopsy specimens, and non-dividing primary cells. The method generates identification of 992 cysteine residues per experiment and provides validated quantitative accuracy in both purified protein (thioredoxin) and complex proteome contexts [1]. This application is critical for translational chemoproteomic studies and biomarker discovery programs using patient-derived samples.

Benchmark for Covalent Electrophile Validation

IA-Alkyne serves as the industry-standard comparator for evaluating the proteome-wide reactivity and selectivity of novel cysteine-reactive chemical probes. Its well-characterized R value distribution (100 μM/10 μM labeling ratio) across H460 cell lysates provides a quantitative benchmark against which scout fragment probes (KB02yne, KB05yne) and next-generation electrophiles (NAIA, CAPA) are systematically compared [2]. Procurement of IA-Alkyne is essential for any covalent ligand discovery program requiring validation of novel probe performance against an established reference standard.

Fragment-Based Ligand Discovery and Zn-Binding Cysteines

IA-Alkyne enables covalent fragment-based ligand discovery by serving as a broad-spectrum cysteine-reactive probe for competitive ABPP screening. The probe covalently modifies reactive cysteines across the proteome, and competition by fragment libraries identifies ligandable hotspots for covalent drug development. Additionally, IA-Alkyne has been specifically validated for identifying Zn²⁺-binding cysteines, providing a direct application in metalloprotein functional annotation [3]. This dual FBLD/metalloproteomics utility maximizes the return on procurement investment.

Target Engagement Profiling for Covalent Inhibitors

IA-Alkyne is a validated probe component in isoDTB-ABPP workflows for quantifying cysteine engagement by covalent inhibitors in cellular contexts. The established labeling protocol (200 μM IA-Alkyne, 1 hour in cell lysates, followed by CuAAC with isotopic desthiobiotin-azide tags) enables quantitative determination of target occupancy and selectivity profiling for covalent drug candidates [4]. This application directly supports preclinical mechanism-of-action studies and IND-enabling pharmacology packages for covalent therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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